molecular formula C8H20Cl2N2 B1487591 (1-Ethylpiperidin-3-yl)methanamine dihydrochloride CAS No. 1223210-39-6

(1-Ethylpiperidin-3-yl)methanamine dihydrochloride

Cat. No. B1487591
CAS RN: 1223210-39-6
M. Wt: 215.16 g/mol
InChI Key: NLYYCUOWIFLSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Ethylpiperidin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C8H19ClN2 . The compound is used in various scientific research and applications .


Molecular Structure Analysis

The molecular structure of “(1-Ethylpiperidin-3-yl)methanamine dihydrochloride” is defined by its molecular formula, C8H19ClN2 . For a detailed structural analysis, including bond lengths and angles, advanced spectroscopic techniques such as NMR or X-ray crystallography would be required.


Chemical Reactions Analysis

Specific chemical reactions involving “(1-Ethylpiperidin-3-yl)methanamine dihydrochloride” are not provided in the available resources. The compound’s reactivity would depend on various factors, including the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The molecular weight of “(1-Ethylpiperidin-3-yl)methanamine dihydrochloride” is 178.7 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .

Mechanism of Action

The mechanism of action of “(1-Ethylpiperidin-3-yl)methanamine dihydrochloride” is not specified in the available resources. The mechanism of action would depend on the specific application of the compound.

properties

IUPAC Name

(1-ethylpiperidin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-2-10-5-3-4-8(6-9)7-10;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYYCUOWIFLSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethylpiperidin-3-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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